
2-cyclopent-2-en-1-yl-N-(1H-indazol-7-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopent-2-en-1-yl-N-(1H-indazol-7-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the indazole family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-cyclopent-2-en-1-yl-N-(1H-indazol-7-yl)acetamide is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. These pathways play crucial roles in cancer development, inflammation, and neurological disorders.
Biochemical and Physiological Effects:
2-cyclopent-2-en-1-yl-N-(1H-indazol-7-yl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis by regulating the expression of cell cycle-related proteins and apoptotic proteins. It also inhibits angiogenesis, which is essential for cancer growth and metastasis. Inflammation is a complex process that involves the activation of various immune cells and the production of pro-inflammatory cytokines. This compound reduces inflammation by inhibiting the activation of immune cells and the production of pro-inflammatory cytokines. In the brain, this compound reduces oxidative stress and inflammation, which are major contributors to neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-cyclopent-2-en-1-yl-N-(1H-indazol-7-yl)acetamide in lab experiments is its diverse biological activities. This compound has shown promising therapeutic potential in various diseases, which makes it a valuable tool for researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in some experiments.
Zukünftige Richtungen
There are several future directions for the research of 2-cyclopent-2-en-1-yl-N-(1H-indazol-7-yl)acetamide. One of the directions is to investigate its potential as a combination therapy with other anticancer drugs or anti-inflammatory drugs. Another direction is to explore its potential as a therapeutic agent for other diseases, such as cardiovascular diseases and metabolic disorders. Furthermore, the development of more water-soluble derivatives of this compound could enhance its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2-cyclopent-2-en-1-yl-N-(1H-indazol-7-yl)acetamide involves the reaction of 2-cyclopenten-1-one with 1H-indazole-7-carboxylic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction yields the desired compound, which can be purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
2-cyclopent-2-en-1-yl-N-(1H-indazol-7-yl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising anticancer activity against different types of cancer cells, including breast cancer, lung cancer, and leukemia. In addition, it has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
2-cyclopent-2-en-1-yl-N-(1H-indazol-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-13(8-10-4-1-2-5-10)16-12-7-3-6-11-9-15-17-14(11)12/h1,3-4,6-7,9-10H,2,5,8H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFODPSBQDVPES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)NC2=CC=CC3=C2NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



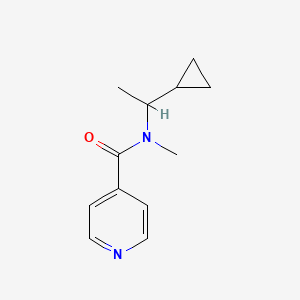
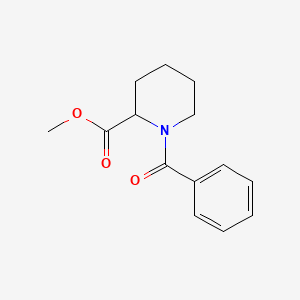

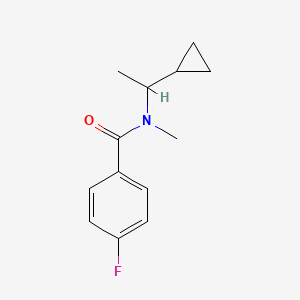
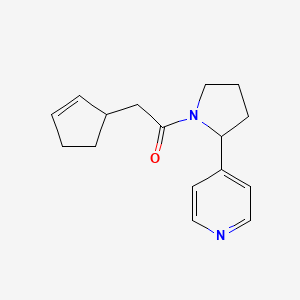
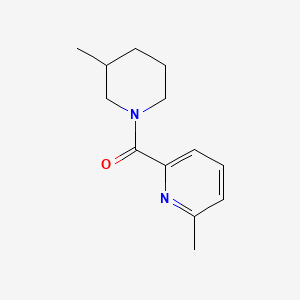
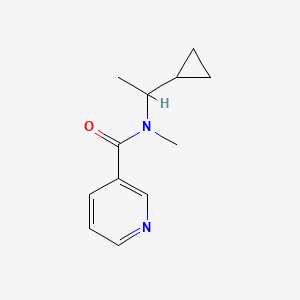
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-phenylpropan-1-one](/img/structure/B7493601.png)
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-thiophen-3-ylpropan-1-one](/img/structure/B7493602.png)
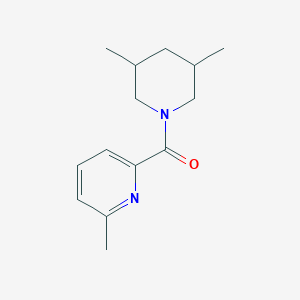
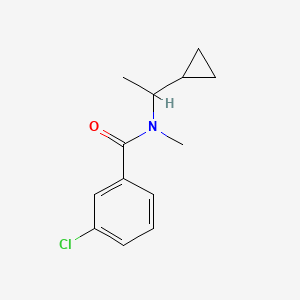
![3-(4-fluorophenyl)-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B7493645.png)